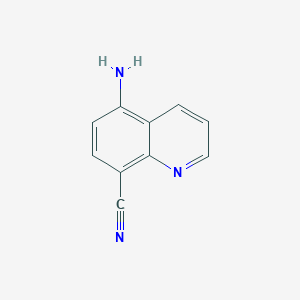

5-Aminoquinoline-8-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-aminoquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKCWKYFTKEUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization Techniques for 5 Aminoquinoline 8 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. researchgate.net For 5-Aminoquinoline-8-carbonitrile and its derivatives, 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) provide detailed information about the chemical environment of each atom and their connectivity. nih.gov

In the ¹H NMR spectrum of a quinoline (B57606) derivative, aromatic protons typically appear in the downfield region, while protons of aliphatic substituents are found further upfield. chemicalbook.comtsijournals.com The chemical shifts, signal multiplicities, and coupling constants (J-values) are crucial for assigning specific protons to their positions within the molecule. nih.gov For instance, the number of signals corresponds to the number of chemically non-equivalent protons, and the integration of these signals reveals the ratio of protons in different environments. nih.gov

Table 1: Representative ¹H NMR Data for Aminoquinoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities | Reference |

|---|---|---|---|

| 5-Aminoquinoline | CDCl₃ | Aromatic protons and amine protons show characteristic shifts. | chemicalbook.com |

| 8-Aminoquinoline (B160924) | Not Specified | Aromatic protons and amine protons show characteristic shifts. | chemicalbook.com |

| N-(quinolin-8-yl)pivalamide | CDCl₃ | 10.03 (s, 1H), 8.81 – 8.76 (m, 2H), 8.13 (dd, J = 8.3, 1.6 Hz, 1H), 7.54 – 7.50 (m, 1H), 7.48 (dd, J = 8.3, 1.6 Hz, 1H), 7.43 (dd, J = 8.3, 4.2 Hz, 1H), 6.16 – 6.05 (m, 1H), 5.39 (dt, J = 17.2, 1.2 Hz, 1H), 5.33 – 5.28 (m, 1H), 3.40 – 3.32 (m, 1H), 1.45 (d, J = 7.0 Hz, 3H) | rsc.org |

Table 2: Representative ¹³C NMR Data for Aminoquinoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| N-(quinolin-8-yl)pivalamide | CDCl₃ | 172.56, 148.25, 138.60, 137.99, 136.30, 134.52, 127.94, 127.38, 121.57, 121.51, 117.30, 116.37, 47.01, 16.97 | rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. researchgate.net This precision allows for the unambiguous determination of the molecular formula of this compound and its derivatives, a critical step in compound verification. researchgate.netresearchgate.net

Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used to obtain high-resolution mass spectra. researchgate.net The resulting data can confirm the successful synthesis of the target compound and rule out the presence of impurities with similar nominal masses. nih.govnih.gov For instance, the calculated exact mass for a derivative of 8-aminoquinoline, C₁₄H₁₄N₂ONa⁺, was found to be m/z 249.1004, which matched the experimentally observed value, confirming its elemental composition. rsc.org

Table 3: HRMS Data for 8-Aminoquinoline Derivatives

| Compound Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| C₁₄H₁₄N₂O | [M+Na]⁺ | 249.1004 | 249.1004 | rsc.org |

| C₁₆H₁₇N₂O | [M+H]⁺ | 253.1341 | 253.1342 | rsc.org |

| C₁₅H₁₇N₂O | [M+H]⁺ | 241.1341 | 241.1344 | rsc.org |

X-ray Diffraction Analysis (Single Crystal and Powder) for Solid-State Structures

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral molecules. rigaku.com Obtaining a suitable single crystal of this compound or its derivatives allows for the creation of a detailed 3D model of the molecule. researchgate.netresearchgate.netresearchgate.net For example, a study on 5-azidomethyl-8-hydroxyquinoline revealed a monoclinic crystal system with space group P2₁/c, providing precise cell parameters. scispace.com Another quinoline derivative was also found to crystallize in the monoclinic P2₁/c space group. chemmethod.com

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. nist.gov The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. researchgate.net For derivatives of 5,8-quinolinedione (B78156), PXRD was used to estimate the average crystallite size, which ranged from 10 to 40 nm depending on the specific derivative. mdpi.com The positions and intensities of the diffraction peaks provide information about the crystal lattice and can be used to identify the compound and assess its purity.

Table 4: Crystallographic Data for Quinoline Derivatives

| Compound | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|

| 5-Azidomethyl-8-hydroxyquinoline | Monoclinic | P2₁/c | a = 12.2879(9) Å, b = 4.8782(3) Å, c = 15.7423(12) Å, β = 100.807(14)° | scispace.com |

| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid | Monoclinic | P2₁/c | Not specified | chemmethod.com |

Other Complementary Spectroscopic Methods

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C=C and C=N stretching vibrations of the quinoline ring. chemicalbook.comchemicalbook.comnist.gov In a study of 5,8-quinolinedione derivatives, FT-IR spectroscopy was instrumental in distinguishing between isomers based on the carbonyl stretching frequencies. mdpi.com

UV-Vis Absorption Spectroscopy analyzes the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax), is influenced by the extent of conjugation in the molecule. Quinoline derivatives are known to be UV-active, and the position of the amino and cyano groups on the quinoline ring of this compound will influence its absorption spectrum. researchgate.netresearchgate.net

Table 5: Spectroscopic Data for Aminoquinolines

| Compound | Technique | Key Observations | Reference |

|---|---|---|---|

| 5-Aminoquinoline | IR Spectroscopy | Characteristic peaks for amine and aromatic C-H and C=C bonds. | chemicalbook.com |

| 8-Aminoquinoline | IR Spectroscopy | Characteristic peaks for amine and aromatic C-H and C=C bonds. | chemicalbook.comnist.gov |

| 6-Aminoquinoline | UV-Vis Spectroscopy | Absorption maxima observed between 327 nm and 340 nm in various solvents. | researchgate.net |

Computational and Theoretical Investigations of 5 Aminoquinoline 8 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and properties of many-body systems. nih.govscirp.org It is particularly effective for determining the kinetic and thermodynamic stability of compounds, analyzing molecular interactions, and evaluating optical and electronic properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. scirp.orgsci-hub.se A small energy gap is associated with high chemical reactivity, lower kinetic stability, and higher polarizability, indicating that electron excitation from the HOMO to the LUMO is easier. sci-hub.se The HOMO acts as an electron donor, while the LUMO is the electron acceptor. sci-hub.sephyschemres.org

While specific DFT calculations for 5-Aminoquinoline-8-carbonitrile are not detailed in the available literature, studies on analogous quinoline (B57606) derivatives provide valuable insights. For instance, DFT calculations on quinoline itself have determined its HOMO-LUMO energy gap to be approximately 4.83 eV. scirp.org For other derivatives, such as 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline, the energy gaps are 1.628 eV and 1.157 eV, respectively. arabjchem.org This variation highlights how different substituents on the quinoline ring can significantly alter the frontier orbital energies.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Quinoline Compounds Note: This data is for analogous compounds, as specific values for this compound were not found in the reviewed literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 8-hydroxy-2-methyl quinoline | -5.218 | -3.590 | 1.628 | arabjchem.org |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -5.032 | -3.875 | 1.157 | arabjchem.org |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict chemical reactivity and stability. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.govarabjchem.org Chemical hardness (η) quantifies the resistance of a molecule to charge transfer and is directly related to the HOMO-LUMO gap. scirp.org

For related quinoline derivatives, these parameters have been calculated, revealing significant differences in their reactivity profiles. For example, the calculated electrophilicity of 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline are 14.398 eV and 16.553 eV, respectively, suggesting differences in their stability. arabjchem.org

Table 2: Calculated Reactivity Parameters for Selected Quinoline Compounds Note: This data is for analogous compounds, as specific values for this compound were not found in the reviewed literature.

| Compound | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) | Source |

|---|---|---|---|---|

| 8-hydroxy-2-methyl quinoline | 0.814 | -4.404 | 14.398 | arabjchem.org |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | 0.5785 | -4.4535 | 16.553 | arabjchem.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states, such as absorption spectra and electronic transitions. nih.govrsc.org It is particularly valuable for understanding phenomena involving excited states, like molecular transitions and optical properties. nih.gov

TD-DFT calculations on quinoline derivatives have been used to interpret their electronic absorption spectra. nih.gov For example, a study on 5-substituted quinolines showed that the calculated vertical excitation energy for 5-methylaminoquinoline is 3.69 eV. chemrxiv.org These calculations often employ long-range corrected functionals, like ωB97XD, which provide a more accurate description of charge-transfer states. chemrxiv.org Analysis of the electronic character of these excitations is often aided by examining Natural Transition Orbitals (NTOs), which can reveal shifts in electron density upon excitation. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed insights into conformational changes and intermolecular interactions. nih.gov This method is valuable for sampling the conformational ensemble of a molecule and analyzing its stability and interactions with its environment. nih.govresearchgate.net While specific MD simulation studies focused solely on the conformational analysis of this compound were not found, this technique is frequently applied to quinoline derivatives to understand their binding to biological targets, such as proteins. arabjchem.org Such simulations can reveal stable binding conformations and key intermolecular interactions like hydrogen bonds and π-π stacking.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are computational tools used to investigate and visualize intermolecular and intramolecular interactions. QTAIM defines atomic properties based on the topology of the electron density, while NCI plots provide a visual representation of non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Studies on cocrystals of related compounds, like 8-hydroxyquinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline, have utilized these methods to characterize the hydrogen bonding and other non-covalent interactions that stabilize the crystal structure. sci-hub.se Such analyses would be instrumental in understanding the crystal packing and intermolecular forces present in solid-state this compound.

Studies on Charge Transfer Complexes and Electron Density Migration

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor, resulting in a characteristic electronic absorption band. scielo.org.zaacademicjournals.org The formation of these complexes involves the promotion of an electron from the HOMO of the donor to the LUMO of the acceptor. scielo.org.za

Spectroscopic and theoretical studies have investigated the formation of CT complexes with quinoline derivatives. For instance, 8-hydroxyquinoline (B1678124) has been shown to form a 1:1 charge-transfer complex with 1,4-benzoquinone. academicjournals.org The stability and thermodynamic properties of such complexes can be determined using methods like the Benesi-Hildebrand equation. academicjournals.org While there are no specific studies on CT complexes involving this compound, its amino group (an electron donor) and cyano group (an electron acceptor) suggest it could participate in such interactions, and theoretical calculations could elucidate the extent of electron density migration upon complex formation. researchgate.netscielo.org.za

Derivative Synthesis and Structural Diversification Based on the 5 Aminoquinoline 8 Carbonitrile Scaffold

Design and Synthesis of Hybrid Molecules with Incorporated 1,2,3-Triazole Moieties

The integration of a 1,2,3-triazole ring into the 5-aminoquinoline-8-carbonitrile structure is a modern strategy to generate novel hybrid molecules. This is often achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The general approach involves converting either the this compound into an azide (B81097) or an alkyne derivative, which then reacts with a complementary alkyne or azide-containing molecule.

For instance, the amino group at position 5 can be converted to an azide via diazotization followed by substitution with an azide salt. This azido-quinoline-carbonitrile intermediate can then react with various terminal alkynes to yield 1,4-disubstituted 1,2,3-triazole hybrids. Conversely, the amino group could be modified with a propargyl group to install a terminal alkyne, making it ready for reaction with various organic azides.

Research on the related 8-aminoquinoline (B160924) scaffold has demonstrated the successful synthesis of quinoline-1,2,3-triazole hybrids. researchgate.net In one study, 8-aminoquinoline was used as a starting material to generate a library of twenty novel quinoline-1,2,3-triazole hybrid compounds. researchgate.net The synthesis involved creating 1,4-disubstituted regioisomer products through a 3+2 cycloaddition reaction. researchgate.net This established methodology can be directly adapted for derivatives of this compound.

Table 1: Representative Synthesis of Quinoline-1,2,3-Triazole Hybrids from an Aminoquinoline Precursor researchgate.net

| Quinoline (B57606) Precursor | Reagent | Product Structure | Key Reaction Type |

|---|---|---|---|

| 8-propargyloxy-quinoline | Substituted Azide | 1-(aryl/alkyl)-4-((quinolin-8-yloxy)methyl)-1H-1,2,3-triazole | CuAAC |

These hybrid molecules are of significant interest as the 1,2,3-triazole ring is a well-known scaffold with widespread biological activity. researchgate.net

Strategies for Aromatic Substitution and Derivatization on the Quinoline Ring

Further diversification of the this compound scaffold can be achieved through substitution reactions on the quinoline ring itself. The outcome of electrophilic aromatic substitution (EAS) is dictated by the electronic properties of the existing substituents. The quinoline system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is electron-deficient and thus generally less reactive towards electrophiles than the benzene ring. reddit.com

In the case of this compound, the benzene ring (positions 5, 6, 7, 8) is heavily substituted. The amino group at C5 is a powerful activating group and is ortho-, para-directing. The carbonitrile group at C8 is a deactivating group and is meta-directing. This electronic push-pull system significantly influences the reactivity of the available positions (C6 and C7) on the benzenoid ring. The strong activating effect of the amino group would primarily direct incoming electrophiles to the ortho-position (C6).

Nucleophilic aromatic substitution (SNAr) is also a viable strategy, particularly at positions activated by electron-withdrawing groups. youtube.com While the carbonitrile at C8 enhances the electrophilicity of the ring, SNAr reactions typically require a good leaving group, such as a halogen, at the position of attack. Therefore, a common strategy would involve the initial halogenation of the quinoline ring, followed by displacement with a nucleophile.

A modern approach for derivatization involves C-H activation, where the amino group acts as a directing group. nih.govacs.org This allows for the introduction of aryl or other groups at specific positions, such as C4, without pre-functionalization. nih.govacs.org

Table 2: Potential Aromatic Substitution Reactions on the Quinoline Core

| Reaction Type | Reagent Example | Expected Major Product Position(s) | Rationale |

|---|---|---|---|

| Halogenation (EAS) | Br₂/FeBr₃ | C6 | The C5-amino group is a strong ortho-, para-director, activating the C6 position. |

| Nitration (EAS) | HNO₃/H₂SO₄ | C6 | The C5-amino group directs the electrophile to the ortho C6 position. |

Modification at the Amino Group (Position 5) for Enhanced Properties

The primary amino group at position 5 is a key site for derivatization, allowing for the attachment of various side chains to modulate the molecule's properties. Standard transformations for aromatic amines are readily applicable.

Acylation: Reaction with acid chlorides or anhydrides converts the amino group into an amide. This is a common strategy to introduce diverse functional groups. For example, reacting this compound with lipoic acid in the presence of a coupling agent like TBTU yields the corresponding amide derivative. mdpi.com

Formation of Ureas: The amino group can react with isocyanates or carbamoyl (B1232498) chlorides to form substituted ureas. Research on 8-aminoquinoline has shown its conversion into urea (B33335) derivatives by reacting it with 2,2,2-trichloroethyl carbamates in the presence of a base like DBU. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases). This reaction provides a straightforward method to introduce a wide range of substituted aromatic or aliphatic groups. researchgate.net

Table 3: Examples of Modifications at the Amino Group

| Reagent | Functional Group Introduced | Product Class | Reference for Strategy |

|---|---|---|---|

| Acetyl Chloride | Acetamide | Amide | mdpi.com |

| Phenyl Isocyanate | Phenylurea | Urea | nih.gov |

These modifications are crucial for tuning properties such as solubility, lipophilicity, and biological target interaction.

Modification at the Carbonitrile Group (Position 8) for Structural Diversity

The carbonitrile group at position 8 is a versatile functional group that can be converted into several other functionalities, providing another avenue for structural diversification.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields a carboxamide (5-aminoquinoline-8-carboxamide), while complete hydrolysis gives a carboxylic acid (5-aminoquinoline-8-carboxylic acid). This introduces a key functional group for further amide or ester coupling reactions.

Reduction: The nitrile can be reduced to a primary amine ( (5-aminoquinolin-8-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This adds a flexible aminomethyl linker to the scaffold.

Conversion to Tetrazole: A particularly important transformation in medicinal chemistry is the [2+3] cycloaddition reaction of the nitrile with an azide (e.g., sodium azide) to form a tetrazole ring. The resulting 5-(5-aminoquinolin-8-yl)-1H-tetrazole is often used as a bioisostere for a carboxylic acid group.

These transformations significantly alter the electronic and steric profile of the molecule at position 8, enabling the exploration of a broader chemical space.

Coordination Chemistry and Metal Complexation Studies Utilizing Aminoquinoline Ligands

5-Aminoquinoline-8-carbonitrile as a Ligand in Transition Metal Complex Synthesis

While the broader family of aminoquinolines has been utilized in the synthesis of a variety of transition metal complexes, specific studies focusing exclusively on this compound as a ligand are not extensively documented in publicly available research. However, the general synthetic methodologies employed for related aminoquinoline ligands provide a foundational understanding of how this compound is expected to behave.

The synthesis of transition metal complexes with aminoquinoline-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the final product. For instance, the synthesis of Schiff's base metal complexes derived from aminoquinolines often involves refluxing the ligand with a metal(II) salt in a methanolic solution, with the pH adjusted to be slightly basic.

General synthetic approaches for related aminoquinoline complexes include:

Direct reaction: Stirring a solution of the metal salt and the aminoquinoline ligand in a solvent like ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating.

In-situ synthesis: In some cases, the ligand itself is formed in the presence of the metal ion, leading directly to the metal complex.

Given its structure, this compound possesses two potential coordination sites: the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the amino group, allowing it to act as a bidentate chelating ligand. The presence of the electron-withdrawing carbonitrile group at the 8-position can be expected to influence the electronic properties of the quinoline ring and, consequently, the stability and reactivity of the resulting metal complexes.

Investigation of Coordination Modes and Geometries within Metal Complexes

The coordination of this compound to a metal center is anticipated to primarily occur through the quinoline nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. This bidentate N,N'-coordination is a common feature for 8-aminoquinoline (B160924) and its derivatives.

The geometry of the resulting metal complex is dictated by several factors, including the coordination number and the electronic configuration of the metal ion, as well as the steric constraints imposed by the ligand and any co-ligands present. For transition metal complexes with related 8-aminoquinoline ligands, various geometries have been observed:

Octahedral: In many cases, two 8-aminoquinoline ligands coordinate to a central metal ion, along with two other monodentate ligands (such as water or anions), resulting in a distorted octahedral geometry.

Square Planar or Tetrahedral: For certain metal ions like Cu(II) or Zn(II), four-coordinate complexes with square planar or tetrahedral geometries can be formed.

Trigonal Bipyramidal or Square Pyramidal: Five-coordinate geometries are also possible, depending on the specific metal and reaction conditions.

The nitrile group of this compound could potentially participate in coordination, especially in the formation of polynuclear or extended structures, although this would be less common than the primary N,N'-chelation.

Table 1: Anticipated Coordination Geometries of Metal Complexes with this compound

| Metal Ion | Likely Coordination Number | Common Geometry |

| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Ni(II) | 4 or 6 | Square Planar, Octahedral |

| Co(II) | 4 or 6 | Tetrahedral, Octahedral |

| Zn(II) | 4 or 6 | Tetrahedral, Octahedral |

| Fe(II)/Fe(III) | 6 | Octahedral |

Supramolecular Assembly and Crystal Engineering of Metal-Organic Frameworks

The directed assembly of molecular components into extended, ordered structures, known as supramolecular assembly, is a key principle in crystal engineering. Metal-Organic Frameworks (MOFs) are a prominent class of materials resulting from this approach, where metal ions or clusters are linked by organic ligands to form porous, crystalline networks.

While there is no specific literature detailing the use of this compound in the construction of MOFs, its structural features suggest potential applicability. The bifunctional nature of the ligand (a chelating unit and a nitrile group) could be exploited to create multidimensional structures. The quinoline and amino groups can coordinate to a metal center, and the nitrile group could potentially coordinate to another metal center or participate in non-covalent interactions to link coordination units.

Non-Covalent Interactions within Coordination Complexes (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The amino group of the ligand is a hydrogen bond donor, and the quinoline nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors. These interactions can occur between adjacent complex molecules or with solvent molecules of crystallization, leading to the formation of extended supramolecular networks. For instance, N-H···N or N-H···O hydrogen bonds are commonly observed in the crystal structures of related aminoquinoline complexes.

π-π Stacking: The planar aromatic quinoline rings are prone to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the stabilization of the crystal lattice. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å.

The interplay of these non-covalent forces is fundamental in dictating the final three-dimensional arrangement of the molecules in the crystal, a key aspect of crystal engineering.

Academic and Research Applications in Medicinal Chemistry Design and Materials Science

Design and Synthesis of Novel Quinoline (B57606) Derivatives for Potential Medicinal Applications

The 5-aminoquinoline-8-carbonitrile core is a valuable starting point for the synthesis of novel quinoline derivatives. The classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide routes to the core ring system, which can then be functionalized to yield the target compound. rsc.orgresearchgate.net Modern synthetic strategies often focus on derivatizing the amino and carbonitrile groups to explore new chemical space for potential therapeutic agents. acs.org For instance, the amino group can be acylated or alkylated, while the carbonitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, creating a diverse library of compounds for biological screening.

A pharmacophore is the specific ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. The quinoline ring itself is a well-established pharmacophore found in numerous approved drugs, including antimalarials like primaquine (B1584692) and tafenoquine. wikipedia.orgbenthamscience.comresearchgate.net The strategic placement of substituents on this core is crucial for optimizing activity and selectivity.

Researchers utilize this compound as a scaffold to explore and optimize pharmacophores. By combining the quinoline core with other biologically active moieties—a strategy known as hybrid pharmacophore design—novel molecules can be created that may interact with multiple targets or exhibit synergistic effects. benthamscience.comnih.gov For example, attaching known pharmacophoric groups to the 5-amino position allows chemists to systematically probe the structural requirements of a target's binding site. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a compound affect its biological activity. nih.gov For quinoline derivatives, SAR studies guide the rational design of more potent and less toxic analogues. benthamscience.comwho.int In the context of this compound, SAR exploration would involve synthesizing a series of derivatives where each functional group is systematically altered.

Table 1: Illustrative SAR Data for 5-Substituted-8-Aminoquinoline Analogues

This table demonstrates the type of data generated in SAR studies, using examples from related 5-aryl-8-aminoquinoline antimalarials to illustrate the principle.

| Compound | 5-Position Substituent (R) | In Vitro Activity (IC50, nM) vs. P. falciparum |

| Analogue 1 | Phenyl | 15.2 |

| Analogue 2 | 4-Methoxyphenyl | 8.5 |

| Analogue 3 | 4-Chlorophenyl | 22.1 |

| Analogue 4 | 4-Trifluoromethylphenyl | 31.5 |

Note: Data is hypothetical and based on published trends for illustrative purposes. researchgate.netacs.org

In modern drug discovery, the early assessment of a compound's pharmacokinetic properties is critical to avoid costly late-stage failures. fiveable.me ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often predicted using computational, or in silico, models before a compound is even synthesized. nih.govnih.gov These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data to make predictions based on a molecule's structure. simulations-plus.com

For derivatives of this compound, computational platforms like pkCSM, SwissADME, and ADMETLab 2.0 can predict key parameters. nih.govresearchgate.net These predictions help chemists prioritize which derivatives to synthesize and flag potential liabilities, such as poor absorption or high toxicity. fiveable.menih.gov For example, Lipinski's Rule of Five is a commonly used filter to assess the "drug-likeness" of a candidate based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govsimulations-plus.com

Table 2: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value | Significance in Drug Design |

| Molecular Weight | 169.18 g/mol | Meets Lipinski's Rule (<500 Da), favoring good absorption. |

| LogP (Lipophilicity) | ~1.5 - 2.0 | Within the optimal range for oral bioavailability. |

| Hydrogen Bond Donors | 1 (the -NH2 group) | Meets Lipinski's Rule (<5), favoring membrane permeability. |

| Hydrogen Bond Acceptors | 2 (the quinoline N and nitrile N) | Meets Lipinski's Rule (<10), favoring membrane permeability. |

| Blood-Brain Barrier (BBB) Permeability | Prediction Dependent on Model | Crucial for CNS-targeting drugs; may be undesirable for others. |

| Human Intestinal Absorption | High | Suggests good potential for oral administration. |

Note: Values are estimates derived from typical computational prediction models.

Molecular Recognition and Binding Interaction Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. The structure of this compound provides distinct features for such interactions. The 5-amino group can act as a hydrogen bond donor, while the nitrogen atoms in the quinoline ring and the carbonitrile group can act as hydrogen bond acceptors. These functionalities allow derivatives to be designed that specifically recognize and bind to biological targets like enzyme active sites or protein-protein interfaces.

Application as Building Blocks in Foldamer and Macrocycle Synthesis

Foldamers are synthetic oligomers that adopt specific, well-defined secondary structures, mimicking natural biopolymers like peptides and nucleic acids. nih.gov Aromatic oligoamides, particularly those derived from aminoquinoline carboxylic acids, have a strong propensity to form stable helical structures. nih.gov

By converting the 8-carbonitrile group of this compound to a carboxylic acid, the molecule is transformed into an amino acid analogue. This monomer can then be oligomerized to create novel foldamers. The specific 5,8-substitution pattern would influence the backbone curvature and folding preference of the resulting oligomer, potentially leading to new and unique three-dimensional structures. Furthermore, these linear foldamers can serve as precursors for the synthesis of shape-persistent macrocycles, which are molecules with applications in molecular recognition and host-guest chemistry. nih.govnih.gov Recent work has also shown the feasibility of intramolecular reactions to embed a quinoline pharmacophore directly within a macrocyclic peptide backbone. chemrxiv.org

Development of Functional Materials and Sensors

The quinoline ring system is inherently fluorescent, a property that makes its derivatives attractive for the development of functional materials and chemical sensors. researchgate.net The photophysical properties of the quinoline core can be fine-tuned by the addition of electron-donating or electron-withdrawing substituents.

Derivatives of 8-aminoquinoline (B160924) have been extensively developed as fluorescent chemosensors, particularly for the detection of metal ions like zinc (Zn²+). nih.govmdpi.com The amino group and the quinoline nitrogen can act as a chelating unit, binding to the metal ion. This binding event often results in a significant change in fluorescence intensity, allowing for sensitive and selective detection. nih.gov this compound provides a platform for creating such sensors. The amino group can be part of a metal-binding site, and the carbonitrile group can be used to either modulate the electronic properties of the fluorophore or to covalently attach the sensor to other materials, such as nanoparticles or polymer surfaces. researchgate.net

Q & A

What are the primary synthetic routes for 5-Aminoquinoline-8-carbonitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalization of quinoline precursors. Key methods include:

- Reductive amination : Reduction of nitroquinoline derivatives (e.g., 8-nitroquinoline) using iron powder and 50% acetic acid, achieving ~75% yield under optimized conditions .

- Halogenation and cyanation : Sequential halogenation (e.g., bromination) followed by nitrile group introduction via nucleophilic substitution or metal-catalyzed cyanation .

Advanced Consideration : Reaction temperature, solvent polarity, and catalyst choice (e.g., palladium vs. copper) significantly affect regioselectivity and byproduct formation. For example, excess reducing agents may lead to over-reduction of the pyridine ring, necessitating precise stoichiometric control .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR identify substituent positions and electronic environments. The nitrile group ( ~110-120 ppm in C) and amino protons ( ~5-6 ppm in H) are diagnostic .

- X-ray crystallography : Resolves bicyclic quinoline structure and confirms nitrile orientation. Disordered electron density may arise from solvent interactions, requiring low-temperature data collection .

Advanced Consideration : DFT calculations paired with experimental data (e.g., IR stretching frequencies for C≡N) validate tautomeric forms or polymorphism .

How does the substitution pattern of this compound influence its biological target specificity?

The 8-carbonitrile and 5-amino groups enhance interactions with bacterial DNA gyrase and topoisomerase IV via hydrogen bonding and π-stacking. Fluorine substitution at position 5 (analogous to fluoroquinolones) increases lipophilicity, improving membrane permeability and antibacterial potency .

Advanced Consideration : Molecular docking studies reveal that steric hindrance from bulky substituents (e.g., bromine at position 6) reduces binding affinity, while electron-withdrawing groups (e.g., nitro) enhance target inhibition .

What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and respiratory protection (N95 masks) are mandatory due to GHS classifications for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

- Ventilation : Use fume hoods to minimize aerosol exposure during synthesis.

Advanced Consideration : Stability tests under varying humidity and temperature (e.g., 2-8°C storage) prevent decomposition. Trace metal impurities (e.g., iron residues) may catalyze degradation, requiring rigorous purification .

How can structural modifications optimize this compound for fluorescent probe applications?

Derivatization at the 8-position with amide or thiophene groups enhances fluorescence quantum yield. For example:

- 8-Amidoquinoline derivatives : Exhibit zinc-selective fluorescence via PET (photoinduced electron transfer) mechanisms, with detection limits <1 µM .

- Thiophene conjugation : Extends π-conjugation, shifting emission wavelengths into the visible range for in vitro imaging .

Advanced Consideration : Solvatochromic effects must be quantified in polar vs. nonpolar media to optimize probe performance in biological matrices .

How should researchers resolve contradictions in reported antimicrobial activity data for this compound derivatives?

Discrepancies often arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or inoculum size. Standardize protocols using CLSI guidelines.

- Crystallinity issues : Amorphous vs. crystalline forms alter solubility and bioavailability. PXRD analysis ensures consistent material quality .

Advanced Consideration : Meta-analyses of structure-activity relationships (SAR) can identify outliers due to synthetic impurities or unaccounted stereochemistry .

What strategies improve the stability of this compound in aqueous solutions?

- pH control : Maintain solutions at pH 5-6 to prevent deprotonation of the amino group, which accelerates hydrolysis.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances long-term storage stability .

Advanced Consideration : Degradation pathways (e.g., nitrile hydrolysis to amides) can be monitored via LC-MS with isotopically labeled analogs .

How can computational methods guide the design of this compound-based inhibitors?

- Molecular Dynamics (MD) simulations : Predict binding modes and residence times with target enzymes (e.g., malaria parasite cytochrome bc1 complex) .

- QSAR models : Correlate substituent Hammett constants () with IC values to prioritize synthetic targets .

Advanced Consideration : Machine learning algorithms trained on high-throughput screening data can identify novel substituents with optimal ADMET profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.